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molecular formula C7H5BrClNO2 B1291807 2-Bromo-4-chloro-6-nitrotoluene CAS No. 885518-95-6

2-Bromo-4-chloro-6-nitrotoluene

Cat. No. B1291807
M. Wt: 250.48 g/mol
InChI Key: PONMYPMRWXBYEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08859548B2

Procedure details

This material was prepared from 1-bromo-5-chloro-2-methyl-3-nitrobenzene following the procedure used for SM-9, step 3 (96%): LCMS (m/z): 219.9 (MH+); tR=0.99 minute.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[C:4]([N+:9]([O-])=O)[C:3]=1[CH3:12].ClC1C(B2OC(C)(C)C(C)(C)O2)=CC=CC=1N>>[Br:1][C:2]1[C:3]([CH3:12])=[C:4]([CH:5]=[C:6]([Cl:8])[CH:7]=1)[NH2:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C(=CC(=C1)Cl)[N+](=O)[O-])C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(N)C=CC=C1B1OC(C(O1)(C)C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
BrC=1C(=C(N)C=C(C1)Cl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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